molecular formula C15H21N5O7S B1249647 (2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate

(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate

Cat. No. B1249647
M. Wt: 415.4 g/mol
InChI Key: KDNLTVRXCBZFNF-VDPNAHCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindrospermopsin zwitterion is a zwitterion resulting from the transfer of a proton from the sulfooxy group to one of the nitrogens of the guanidine group of cylindrospermopsin. It has a role as a cyanotoxin. It is a tautomer of a cylindrospermopsin.

Scientific Research Applications

Polyamide Synthesis

One application involves synthesizing polyamides containing theophylline and thymine, where compounds like 2-(1,3-Dimethyl-2,6-dioxo-2,6-dihydropurin-7-yl)methylsuccinic acid and 2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid are utilized. These polyamides, formed through reactions with diamines, are soluble in DMSO, formic acid, and sometimes water (Hattori & Kinoshita, 1979).

Antiparasitic Activity

Compounds derived from this chemical have been assessed for antiparasitic activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. Their synthesis involved functionalization with various substituted anilines or benzylamines (Azas et al., 2003).

Advanced Glycation End-Products

The compound is linked to the formation of advanced glycation end-products like MG-H1 and MG-H2, which are relevant in diabetes and neurodegenerative diseases. It's also found in foodstuffs and beverages, where it forms during processing and storage (Nemet, Varga-Defterdarović, & Turk, 2006).

Antimicrobial and Anti-Proliferative Activities

Derivatives of this compound have been studied for their antimicrobial and anti-proliferative activities. For instance, pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives were evaluated against breast and liver cancer cells and exhibited significant inhibitory influence, surpassing even the reference drug doxorubicin in some cases (Fahim et al., 2021).

Xanthine Oxidase Inhibition

N-methyl isomers of this chemical have been synthesized and found to be inhibitors of xanthine oxidase, an enzyme involved in purine metabolism, which is significant in the treatment of conditions like gout (Seela, Bussmann, Götze, & Rosemeyer, 1984).

Dinucleotide Analogs Synthesis

It is used in the synthesis of novel dinucleotide analogs, showing the potential in nucleotide research and pharmaceutical applications (Valiyev, Abbasov, Liu, & Tsai, 2010).

properties

Molecular Formula

C15H21N5O7S

Molecular Weight

415.4 g/mol

IUPAC Name

[(4S,5R,6S,8S,10R)-10-[(R)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11-diaza-12-azoniatricyclo[6.3.1.04,12]dodec-1(12)-en-6-yl] sulfate

InChI

InChI=1S/C15H21N5O7S/c1-6-10-5-16-14-17-8(13(22)9-4-12(21)19-15(23)18-9)2-7(20(10)14)3-11(6)27-28(24,25)26/h4,6-8,10-11,13,22H,2-3,5H2,1H3,(H4,16,17,18,19,21,23,24,25,26)/t6-,7+,8-,10-,11+,13-/m1/s1

InChI Key

KDNLTVRXCBZFNF-VDPNAHCISA-N

Isomeric SMILES

C[C@H]1[C@H](C[C@@H]2C[C@@H](NC3=[N+]2[C@@H]1CN3)[C@H](C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

Canonical SMILES

CC1C(CC2CC(NC3=[N+]2C1CN3)C(C4=CC(=O)NC(=O)N4)O)OS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate
Reactant of Route 2
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate
Reactant of Route 3
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate
Reactant of Route 4
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate
Reactant of Route 5
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate
Reactant of Route 6
(2aS,3R,4S,5aS,7R)-7-[(R)-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)(hydroxy)methyl]-3-methyl-2,2a,3,4,5,5a,6,7-octahydro-1H-8,8b-diaza-1-azoniaacenaphthylen-4-yl sulfate

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